molecular formula C11H10O4 B8697133 Methyl 2-hydroxy-4-propargyloxybenzoate CAS No. 84666-41-1

Methyl 2-hydroxy-4-propargyloxybenzoate

Cat. No.: B8697133
CAS No.: 84666-41-1
M. Wt: 206.19 g/mol
InChI Key: MUOXLIQHDGRLBS-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-propargyloxybenzoate is a synthetic aromatic ester featuring a hydroxy group at the 2-position and a propargyloxy substituent at the 4-position of the benzoate backbone. Its synthesis typically involves the propargylation of 2-hydroxy-4-hydroxybenzoic acid derivatives under alkaline conditions. For example, analogous procedures involve reacting hydroxybenzoic acid derivatives with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone, followed by purification via recrystallization . The compound’s structure is characterized by its dual functional groups—the propargyl ether, which offers reactivity for click chemistry applications, and the methyl ester, which enhances stability and solubility in organic solvents.

Properties

CAS No.

84666-41-1

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 2-hydroxy-4-prop-2-ynoxybenzoate

InChI

InChI=1S/C11H10O4/c1-3-6-15-8-4-5-9(10(12)7-8)11(13)14-2/h1,4-5,7,12H,6H2,2H3

InChI Key

MUOXLIQHDGRLBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OCC#C)O

Origin of Product

United States

Comparison with Similar Compounds

Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate

  • Structural Differences : The title compound in has a methoxy group at the 3-position and a second propargyloxy group, whereas this compound features a hydroxy group at the 2-position.
  • Synthesis : Both compounds utilize propargyl bromide and K₂CO₃ in acetone, but the starting material for the former is 4-hydroxy-3-methoxybenzoic acid, leading to distinct substitution patterns .
  • Crystallography: The compound in exhibits non-classical hydrogen bonding (C–H⋯O interactions), which may influence its solid-state packing and stability. Similar interactions are plausible but unverified for this compound.

Methyl Shikimate

  • Functional Groups : Methyl shikimate () is a cyclohexene carboxylic acid ester, contrasting with the aromatic benzoate backbone of this compound.
  • Analytical Data : Methyl shikimate is characterized by distinct ¹H NMR (δ 3.75 for methoxy) and FTIR (C=O stretch at ~1700 cm⁻¹) signals, which overlap with those expected for this compound. However, the aromatic protons in the latter would appear as multiplets in the δ 6.5–8.0 range .

Propyl 4-Hydroxybenzoate (Propyl Paraben)

Comparative Data Table

Compound Molecular Formula Key Functional Groups Synthesis Conditions Applications
This compound C₁₁H₁₀O₅ Hydroxy, propargyloxy, methyl ester K₂CO₃, acetone, propargyl bromide Research (e.g., click chemistry)
Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate C₁₃H₁₂O₄ Methoxy, propargyloxy, methyl ester K₂CO₃, acetone, propargyl bromide Crystallography studies
Methyl shikimate C₇H₁₀O₅ Cyclohexene, carboxylic acid ester Esterification of shikimic acid Pharmaceutical intermediates
Propyl 4-hydroxybenzoate C₁₀H₁₂O₃ Hydroxy, propyl ester Esterification of 4-hydroxybenzoic acid Cosmetic preservative

Reactivity and Stability

  • Propargyl Group Reactivity: The propargyloxy group in this compound enables participation in Huisgen cycloaddition (click chemistry), a feature absent in non-propargylated parabens .
  • Ester Stability : Methyl esters generally exhibit higher hydrolytic stability compared to ethyl or propyl esters under acidic conditions, as seen in parabens .

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